molecular formula C13H10BrF B3293122 2-Bromo-6-fluoro-3'-methylbiphenyl CAS No. 884512-78-1

2-Bromo-6-fluoro-3'-methylbiphenyl

Cat. No.: B3293122
CAS No.: 884512-78-1
M. Wt: 265.12 g/mol
InChI Key: KQZUIFSYZYNHOI-UHFFFAOYSA-N
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Description

Evolution of Synthetic Methodologies for Biaryl Compounds

The construction of the biaryl bond has been a central theme in the evolution of organic synthesis. Historically, methods like the Ullmann condensation were employed, but these often required harsh reaction conditions and offered limited substrate scope. A paradigm shift occurred with the advent of transition-metal-catalyzed cross-coupling reactions.

The Nobel Prize-winning Suzuki-Miyaura, Stille, and Negishi coupling reactions have become the cornerstones of modern biaryl synthesis. These palladium- or nickel-catalyzed methods allow for the efficient and selective formation of carbon-carbon bonds between aryl halides (or triflates) and organometallic reagents under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction pairs an aryl halide with an organoboron compound, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. Its advantages include the commercial availability and stability of many boronic acids and the generally high functional group tolerance.

Stille Coupling: This method involves the coupling of an aryl halide with an organotin reagent (arylstannane). It is known for its high tolerance of various functional groups, though the toxicity of organotin compounds is a notable drawback.

Negishi Coupling: In this reaction, an aryl halide is coupled with an organozinc reagent. The high reactivity of organozinc compounds often leads to excellent yields and can be particularly useful for challenging couplings.

More recent advancements have focused on the direct C-H activation of arenes, providing even more atom-economical routes to biaryl structures by avoiding the pre-functionalization required for traditional cross-coupling partners.

Significance of Halogenated and Alkylated Biphenyls in Chemical Research

The introduction of halogen atoms and alkyl groups onto the biphenyl (B1667301) scaffold profoundly influences its properties and applications.

Halogenated Biphenyls: The presence of halogens, such as bromine and fluorine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The fluorine atom, in particular, is often introduced to block metabolic pathways or to fine-tune the electronic properties of a molecule. Bromine, being a larger and more polarizable atom, can serve as a handle for further synthetic transformations through subsequent cross-coupling reactions.

Alkylated Biphenyls: Alkyl groups, such as the methyl group in the target compound, can impact the molecule's conformation by introducing steric hindrance. This can restrict the rotation around the biphenyl bond, leading to atropisomerism—a form of chirality arising from hindered rotation. This conformational restriction is often a key design element in asymmetric catalysis and in the development of biologically active molecules with specific three-dimensional shapes.

Contextualizing 2-Bromo-6-fluoro-3'-methylbiphenyl within Contemporary Organic Synthesis

This compound serves as a prime example of a heterogeneously substituted biphenyl, incorporating both halogen and alkyl functionalities. Its structure suggests its role as a valuable intermediate in organic synthesis. The bromo and fluoro substituents on one ring provide handles for distinct chemical modifications, while the methyl group on the other ring introduces a specific steric and electronic perturbation.

The most probable synthetic route to this compound involves a cross-coupling reaction. For instance, a Suzuki-Miyaura coupling between a derivative of 2-bromo-6-fluoroaniline (B133542) or 2-bromo-6-fluorophenol (B1273061) and 3-methylphenylboronic acid would be a logical approach. uni.lunih.gov Alternatively, a Negishi coupling involving the corresponding organozinc reagent could be employed. The presence of both a bromine and a fluorine atom on one of the aromatic rings opens up possibilities for sequential and site-selective functionalization, making it a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

While specific, detailed research findings on this compound are not extensively documented in publicly available literature, its constituent parts and the general class of substituted biphenyls to which it belongs are of significant interest. The compound is commercially available, indicating its utility in synthetic applications.

Below is a table summarizing the key properties of this compound and its likely precursors.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC₁₃H₁₀BrF265.12Target compound with bromo, fluoro, and methyl substituents.
2-Bromo-6-fluoroanilineC₆H₅BrFN190.01Potential precursor for the 2-bromo-6-fluorophenyl moiety. uni.lu
2-Bromo-6-fluorobenzaldehydeC₇H₄BrFO203.01Potential precursor for the 2-bromo-6-fluorophenyl moiety. sigmaaldrich.com
3-Methylphenylboronic acidC₇H₉BO₂135.96Likely coupling partner in a Suzuki-Miyaura reaction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-fluoro-2-(3-methylphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c1-9-4-2-5-10(8-9)13-11(14)6-3-7-12(13)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZUIFSYZYNHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275453
Record name 2-Bromo-6-fluoro-3′-methyl-1,1′-biphenyl
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Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884512-78-1
Record name 2-Bromo-6-fluoro-3′-methyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884512-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoro-3′-methyl-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275453
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Advanced Synthetic Methodologies for 2 Bromo 6 Fluoro 3 Methylbiphenyl and Analogues

Cross-Coupling Reactions for C(sp2)-C(sp2) Bond Formation

Cross-coupling reactions represent the most powerful and versatile tools for constructing the biaryl scaffold. Among these, palladium-catalyzed methods are preeminent due to their efficiency and functional group tolerance. mdpi.comnih.gov

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis for their ability to facilitate the formation of carbon-carbon bonds under mild conditions. mdpi.comyoutube.com The Suzuki-Miyaura coupling, in particular, is a widely used and robust method for synthesizing biphenyl (B1667301) derivatives. mdpi.comacs.org

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is exceptionally well-suited for preparing complex molecules like 2-Bromo-6-fluoro-3'-methylbiphenyl. nih.govyoutube.com Its advantages include the use of thermally stable and low-toxicity organoboron reagents and its tolerance for a wide array of functional groups. nih.gov The reaction's success hinges on the careful optimization of its key components: the palladium catalyst, ligands, base, and solvent system. youtube.com

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling Protocols
Optimization of Catalyst Systems (e.g., Pd(0), Pd(II) precursors)

The choice of the palladium source is critical for achieving high yields and reaction efficiency. Both Pd(0) and Pd(II) complexes are commonly used as precatalysts. youtube.com Pd(0) sources, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), are often used directly in the catalytic cycle. nih.govorganic-chemistry.org However, Pd(II) precatalysts, like palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and various palladacycles, are frequently preferred due to their higher stability in air and moisture. organic-chemistry.orgresearchgate.netharvard.edu These Pd(II) sources are reduced in situ to the active Pd(0) species that enters the catalytic cycle. youtube.com

For challenging substrates, such as the sterically hindered 2-bromo-6-fluoroaryl moiety, the selection of the precatalyst is crucial. Research has shown that palladacycles can be highly effective for coupling hindered substrates. nih.gov In some systems, even heterogeneous catalysts like palladium on carbon (Pd/C) have been successfully employed, offering advantages in terms of catalyst recovery and reuse. capes.gov.br The optimization process often involves screening various palladium sources to find the one that provides the best balance of reactivity, stability, and resistance to deactivation pathways like the formation of palladium black. acs.org

Table 1: Comparison of Palladium Precatalysts in Suzuki-Miyaura Couplings

Precatalyst Common Form Oxidation State Typical Application Key Advantages
Palladium(II) Acetate Pd(OAc)₂ Pd(II) General purpose for a wide range of aryl halides and triflates. organic-chemistry.org Air-stable, commercially available, effective with many ligands.
Tris(dibenzylideneacetone)dipalladium(0) Pd₂(dba)₃ Pd(0) Used for coupling hindered substrates, often in ligand-free systems. nih.govorganic-chemistry.org Highly active Pd(0) source, useful for difficult couplings.
Palladium(II) Chloride PdCl₂ Pd(II) General purpose, often used with phosphine (B1218219) ligands. researchgate.net Cost-effective and stable.
CataCXium® A Pd G3 Palladacycle Pd(II) Highly effective for sterically hindered and unprotected ortho-bromoanilines. nih.govresearchgate.net High efficiency and unique reactivity for challenging substrates. nih.govresearchgate.net
Ligand Design and Screening (e.g., Phosphine-based Ligands, Buchwald Ligands)

The ligand coordinated to the palladium center plays a pivotal role in the Suzuki-Miyaura coupling, influencing the catalyst's stability, activity, and selectivity. For sterically demanding substrates like 2-bromo-6-fluoro-aryl compounds, electron-rich and bulky phosphine ligands are essential. nih.gov These ligands promote the oxidative addition step, which is often rate-limiting, and facilitate the final reductive elimination to release the biaryl product. youtube.com

The Buchwald ligands, a class of dialkylbiaryl phosphines such as SPhos, XPhos, and CPhos, are renowned for their effectiveness in coupling challenging aryl chlorides and sterically hindered substrates. researchgate.netnih.gov For instance, S-Phos has been successfully used in the coupling of aryl chlorides with potassium aryltrifluoroborates. nih.gov Similarly, CataCXium® A, another specialized phosphine ligand, has proven uniquely effective for Suzuki-Miyaura couplings on sterically crowded ortho-substituted anilines. nih.govresearchgate.net The development of hemilabile P,O-type ligands has also provided simple and highly efficient catalysts for the coupling of aryl halides with low palladium loading. rsc.org In some cases, particularly with reactive substrates or under specific conditions involving palladacycle formation, the reaction can proceed efficiently without any added ligand. nih.govresearchgate.net

Table 2: Selected Ligands for Suzuki-Miyaura Coupling of Haloaryl Substrates

Ligand Name Ligand Type Typical Substrates Catalyst System Example Noteworthy Features
SPhos Buchwald Ligand (Dialkylbiaryl phosphine) Aryl chlorides, hindered biaryls. nih.gov Pd(OAc)₂/SPhos High activity for C-Cl bond activation. nih.gov
AmPhos (L6) Buchwald Ligand (Dialkylbiaryl phosphine) Aryl bromides in sulfonylation reactions. nih.gov Pd(OAc)₂/AmPhos Showed excellent consumption of aryl bromide with minimal reduction. nih.gov
CPhos Buchwald Ligand (Dialkylbiaryl phosphine) Dihaloalkenes. researchgate.net Pd₂ (dba)₃/CPhos Enables chemoselective cross-coupling. researchgate.net
Tri-tert-butylphosphine Alkylphosphine Aryl and vinyl halides, including chlorides. organic-chemistry.org Pd₂(dba)₃/P(t-Bu)₃ Effective for a broad range of substrates, often at room temperature. organic-chemistry.org
Base Effects and Solvent Optimization (e.g., aqueous conditions, microwave-accelerated reactions)

The choice of base and solvent is interdependent and profoundly impacts the outcome of the Suzuki-Miyaura reaction. The base is crucial for activating the organoboron species to facilitate transmetalation to the palladium center. organic-chemistry.orgyoutube.com Common inorganic bases include carbonates (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., KF, CsF). researchgate.netyoutube.com Cesium carbonate (Cs₂CO₃) is often effective for difficult couplings, while potassium phosphate (B84403) (K₃PO₄) is a strong base frequently used with hindered substrates. nih.govresearchgate.net

Solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (B95107) (THF), often mixed with water, are standard for Suzuki couplings. researchgate.netresearchgate.net Aqueous conditions are not only environmentally benign but can also accelerate the reaction rate. researchgate.net The optimization of the base-solvent system is empirical and substrate-dependent. For example, a study on the coupling of p-bromoacetophenone found that K₂CO₃ in a 1,4-dioxane/water mixture gave superior results compared to other combinations. researchgate.net Furthermore, microwave irradiation has emerged as a powerful technique to accelerate reaction rates, often reducing reaction times from hours to minutes and improving yields, particularly in C-H bond fluorination and other palladium-catalyzed processes. researchgate.netacs.org

Table 3: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield

Base Solvent Temperature (°C) Time Yield (%) Reference
K₂CO₃ 1,4-Dioxane/H₂O 100 (Microwave) 10 min 95 researchgate.net
Cs₂CO₃ 1,4-Dioxane/H₂O 100 (Microwave) 10 min 92 researchgate.net
K₃PO₄ 1,4-Dioxane/H₂O 100 (Microwave) 10 min 90 researchgate.net
K₂CO₃ Toluene/H₂O 100 (Microwave) 10 min 85 researchgate.net
K₂CO₃ DMF/H₂O 100 (Microwave) 10 min 75 researchgate.net
Regioselectivity and Chemoselectivity Considerations in Haloaryl Substrates

The synthesis of analogues of this compound often involves polyhalogenated aromatic substrates, making selectivity a paramount challenge. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another. In haloaryl substrates, the reactivity of carbon-halogen bonds in palladium-catalyzed couplings generally follows the order C–I > C–OTf > C–Br >> C–Cl >> C–F. researchgate.net

This reactivity trend allows for selective coupling at the more reactive site. For instance, in a bromoaryl triflate, coupling can be directed selectively to the C-Br bond using phosphine ligands or to the C-OTf bond under ligand-free conditions. researchgate.net The synthesis of this compound from a 2,6-disubstituted aryl bromide requires a catalyst system that can overcome significant steric hindrance. The fluorine atom at the 6-position, ortho to the bromine, increases the difficulty of the oxidative addition step.

The C-F bond is typically the least reactive and is often considered inert in standard Suzuki couplings, which is advantageous for synthesizing fluorinated biphenyls without cleaving the C-F bond. acs.orgnih.gov However, under certain conditions, C-F bond activation can occur, particularly with highly electron-deficient fluoroarenes. rsc.orgresearchgate.net Therefore, careful tuning of the catalyst, ligand, and reaction conditions is essential to ensure that the C-Br bond reacts selectively without disturbing the C-F bond, leading to the desired this compound product. acs.org

Negishi Coupling Methodologies

The Negishi coupling reaction, which involves the palladium- or nickel-catalyzed cross-coupling of an organozinc reagent with an organic halide or triflate, is a powerful tool for the formation of carbon-carbon bonds. numberanalytics.comwikipedia.org This method is particularly valuable for the synthesis of complex molecules due to its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Generation and Reactivity of Organozinc Reagents

Organozinc reagents are crucial intermediates in the Negishi coupling. sigmaaldrich.com They can be prepared through several methods, including the direct insertion of zinc metal into organic halides or the transmetalation of organolithium or Grignard reagents with a zinc salt. sigmaaldrich.comunits.it The choice of the preparative route can significantly impact the reactivity and stability of the resulting organozinc compound. sigmaaldrich.com

A notable advancement is the use of highly active Rieke® Zinc, which allows for the direct reaction with aryl and vinyl bromides or chlorides, tolerating a wide range of sensitive functional groups like nitriles, esters, and ketones. sigmaaldrich.com For instance, the synthesis of 2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic acid (Diflunisal) was achieved by preparing 2,4-difluorophenylzinc bromide from the corresponding bromoaryl compound using active zinc. units.it

Organozinc ReagentPrecursorGeneration MethodApplication
o-Tolylzinc chlorideo-BromotolueneReaction with tert-butyllithium (B1211817) followed by ZnCl₂Synthesis of 2-Methyl-4'-nitrobiphenyl
2,4-Difluorophenylzinc bromide2,4-DifluorobromobenzeneReaction with active zincSynthesis of Diflunisal
Biphenyl-4-ylzinc bromide4-BromobiphenylReaction with active zinc in THFSynthesis of biaryl compounds
Alkylzinc halidesAlkyl bromidesMechanochemical activation of zincC(sp³)–C(sp²) bond formation
Ethyl (bromozinc)acetateEthyl 2-bromoacetateFlow synthesis through a pre-activated zinc columnSynthesis of α-heteroarylacetates
Catalyst and Additive Effects on Coupling Efficiency

The efficiency of the Negishi coupling is highly dependent on the choice of catalyst and the presence of additives. nih.govorganic-chemistry.org Palladium complexes are the most commonly used catalysts, exhibiting high chemical yields and functional group tolerance. wikipedia.org Nickel catalysts are also employed and can be effective in various oxidation states. wikipedia.org

The ligand coordinated to the metal center plays a critical role in the catalytic cycle. wikipedia.orgacs.org For instance, in the coupling of secondary alkylzinc reagents with heteroaryl halides, the development of specific biarylphosphine ligands was crucial for achieving high selectivity and overcoming issues like catalyst inhibition by coordinating heteroatoms. acs.org The use of tetrakis(triphenylphosphine)palladium(0) has been shown to be an efficient and mild catalyst for the synthesis of substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines. organic-chemistry.org

Additives can significantly influence the reaction rate and outcome. Tetrabutylammonium (B224687) salts, such as tetrabutylammonium bromide (TBAB), have been found to improve yields in mechanochemical Negishi couplings. nih.gov In some cases, photochemical enhancement has been utilized to accelerate the reaction, where the formation of a complex between palladium and the organozinc reagent absorbs light and accelerates the oxidative addition step. beilstein-journals.org

CatalystLigandAdditiveSubstratesEffect
Pd(OAc)₂SPhos-2,4-difluorophenylzinc bromide and methyl 2-hydroxy-5-bromobenzoateHigh yield of cross-coupling product
Pd-PEPPSI family-Tetrabutylammonium bromide (TBAB)Bromobenzene and organozinc reagentImproved yield in mechanochemical coupling
Pd₂(dba)₃P(o-tol)₃-Nα-Boc-L-7-bromotryptophan methyl ester and alkyl iodidesSatisfactory conversion and yields
PdCl₂(Amphos)₂AmphosTMEDAAlkenyl halides and alkyl halidesHigh levels of stereochemical retention in water
Pd(PPh₃)₄Triphenylphosphine-2-Bromo- or 2-chloropyridines and organozinc pyridyl reagentsEfficient and mild synthesis of substituted 2,2'-bipyridines
Stereoselective Aspects in Negishi Coupling

The Negishi coupling can proceed with a high degree of stereoselectivity, which is particularly important in the synthesis of chiral molecules, including atropisomeric biaryls. researchgate.netnih.gov Atropisomers are stereoisomers arising from restricted rotation around a single bond, and their controlled synthesis is a significant challenge. researchgate.netdoaj.org

In the context of biaryl synthesis, stereoselective Negishi couplings have been employed to construct sterically hindered C-C bonds with high optical yields. researchgate.net One successful strategy involves an intramolecular coupling after prefixing the coupling partners with an ester bridge, allowing for the consecutive achievement of C-C linkage and asymmetric induction. researchgate.net

For couplings involving alkenyl halides, the stereochemistry of the double bond is often retained. nih.gov For example, the cross-coupling of stereoisomerically pure E-alkenyl halides with alkyl halides using a specific palladium catalyst in water showed complete retention of the E-stereochemistry. nih.gov While the mechanism of stereoselectivity is not always fully elucidated, it is a critical consideration in synthetic design. libretexts.org The development of new chiral ligands and catalytic systems continues to advance the field of asymmetric Negishi couplings. nih.gov

Stille Coupling Approaches

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that utilizes organotin reagents (organostannanes) as the organometallic partner. numberanalytics.comwikipedia.org It is widely used due to the stability of organostannanes to air and moisture and their compatibility with a broad range of functional groups. wikipedia.orgresearchgate.net

Organostannane Precursors and Transmetalation Kinetics

Organostannane reagents are typically prepared by the reaction of a Grignard or organolithium reagent with a trialkyltin chloride. wikipedia.orgyoutube.com For example, vinyltributyltin can be synthesized from vinylmagnesium bromide and tributyltin chloride. wikipedia.org Hydrostannylation of alkynes and alkenes is another common method for preparing these reagents. wikipedia.org While many organostannanes are commercially available, their toxicity is a significant drawback. wikipedia.org

The transmetalation step, where the organic group is transferred from the tin atom to the palladium center, is often the rate-determining step in the Stille coupling. unipi.itmdma.ch The rate of transmetalation is influenced by the nature of the organic group on the tin, with sp²-hybridized groups (aryl, vinyl) generally reacting faster than sp³-hybridized groups. wikipedia.org The kinetics of transmetalation can be complex and are influenced by the ligands on the palladium catalyst and the reaction conditions. mdma.ch Computational studies have shown that nucleophilic assistance at the tin atom can significantly lower the activation energy of the transmetalation step. unipi.it

OrganostannanePrecursorPreparation MethodReactivity in Transmetalation
VinyltributyltinVinylmagnesium bromide and tributyltin chlorideGrignard reactionHigh
AryltributylstannaneAryl Grignard or organolithium and tributyltin chlorideGrignard or organolithium reactionHigh
Alkyltributylstannane--Lower, requires harsher conditions
Tetraethynyltin--Studied computationally for alkynyl group transfer
Ligand-Controlled Reactivity

The choice of ligand on the palladium catalyst is crucial for controlling the reactivity and efficiency of the Stille coupling. wikipedia.orgnumberanalytics.com The ligand influences both the oxidative addition and reductive elimination steps, as well as the transmetalation step. wikipedia.org Electron-donating ligands favor oxidative addition, while electron-withdrawing ligands can facilitate transmetalation and reductive elimination. wikipedia.org Therefore, the optimal ligand often depends on the specific substrates and reaction conditions. wikipedia.org

LigandCatalyst SystemSubstrate ScopeKey Feature
Triphenylphosphine (PPh₃)Pd(PPh₃)₄Aryl halides, acyl chloridesCommonly used, versatile
Tri-tert-butylphosphine (P(t-Bu)₃)Pd/P(t-Bu)₃Aryl chlorides, aryl bromides, sterically hindered substratesHighly reactive, enables coupling of unreactive substrates
Phosphine ligandsPalladium complexesGeneralStabilize the catalyst and enhance reactivity
Arsine ligands (AsPh₃)Palladium complexesAryl triflatesCan influence rate-determining step in the presence of additives
Kumada Coupling Implementations

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent and an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is particularly effective for creating carbon-carbon bonds between aryl groups. wikipedia.org

The utility of the Kumada coupling lies in its use of readily available Grignard reagents, which are powerful nucleophiles. organic-chemistry.orgnih.gov For the synthesis of biphenyl compounds, an aryl Grignard reagent is coupled with an aryl halide. wikipedia.org Nickel catalysts are often preferred due to their ability to tolerate a wider range of functional groups compared to early palladium systems and their cost-effectiveness. organic-chemistry.orgresearchgate.net For instance, a nickel(II) pincer complex has demonstrated high efficiency in catalyzing the cross-coupling of nonactivated alkyl halides with aryl Grignard reagents. acs.orgnih.govdeepdyve.com The choice of catalyst and reaction conditions is critical to optimize the yield and minimize side reactions. organic-chemistry.orgrhhz.net

Table 1: Catalyst Systems in Kumada Coupling

Catalyst Type Substrates Key Features
Nickel(II) Pincer Complex Alkyl halides, Aryl/Heteroaryl Grignard reagents High tolerance for functional groups. acs.orgnih.govdeepdyve.com
Ligand-free Nickel Aryl bromides, tert-butyl Grignard reagents Good yields and functional group compatibility. rhhz.net
Palladium-Phosphinous Acid Aryl halides, Aryl Grignards Effective for sterically hindered biaryls. organic-chemistry.org
(IPr)Ni(allyl)Cl Heteroaromatic chlorides, Aryl ethers Broad substrate scope. organic-chemistry.org

A significant challenge in Kumada coupling is the high reactivity of Grignard reagents, which can lead to poor functional group tolerance. wikipedia.org These reagents are sensitive to acidic protons and can react with carbonyls and other electrophilic functional groups. wikipedia.org However, advancements in catalyst design have improved the functional group compatibility of this reaction. acs.orgnih.govdeepdyve.com The use of specific nickel pincer complexes, for example, allows for the coupling of substrates containing sensitive groups like esters, nitriles, and amides by enabling the reaction to proceed under milder conditions. acs.orgnih.gov This expanded tolerance makes the Kumada coupling a more versatile tool for synthesizing complex molecules. acs.orgnih.govdeepdyve.com

Heck Reaction Variants for Biphenyl Construction

The Heck reaction, a palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org While not a direct method for biphenyl synthesis in its classic form, variations of the Heck reaction can be employed to construct the biphenyl core. For instance, a one-pot Heck/Suzuki coupling has been successfully used to synthesize (E)-4-styryl-biphenyl. researchgate.net The reaction is valued for its stereoselectivity and its ability to be performed under green conditions. wikipedia.orgfrontiersin.org

Copper-Catalyzed Coupling Reactions (e.g., Ullmann Coupling)

The Ullmann reaction is a classic method for synthesizing symmetrical biaryl compounds through the copper-catalyzed homocoupling of aryl halides. wikipedia.orgnih.govorganic-chemistry.org It represents one of the earliest uses of a transition metal in C-C bond formation. nih.gov

The traditional Ullmann reaction involves the homocoupling of two identical aryl halide molecules to form a symmetrical biaryl. nih.gov This process typically requires high temperatures and stoichiometric amounts of copper. wikipedia.orgacs.org While effective for symmetrical products, achieving selective cross-coupling between two different aryl halides to form an unsymmetrical biphenyl is more challenging due to the competing homocoupling of each reaction partner. nih.gov Modern advancements have led to the development of catalytic systems that can favor cross-coupling over homocoupling, often by using a combination of metals like nickel and palladium in what is termed a multimetallic cross-Ullmann coupling. nih.gov

Table 2: Comparison of Coupling Pathways

Coupling Pathway Description Key Challenges Modern Approaches
Homocoupling Coupling of two identical aryl halides. High temperatures, often requires stoichiometric copper. wikipedia.orgacs.org Use of heterogeneous catalysts, milder reaction conditions. nih.gov
Cross-Coupling Coupling of two different aryl halides. Competition with homocoupling pathways. nih.gov Multimetallic catalysis (e.g., Ni/Pd), use of specific ligands and additives. nih.gov

The mechanism of the copper-catalyzed Ullmann reaction has been a subject of extensive study. rsc.orgrsc.orgresearchgate.net It is generally accepted that the reaction does not proceed through a radical intermediate. wikipedia.org A plausible mechanism involves the formation of an organocopper intermediate. organic-chemistry.org The catalytic cycle is thought to begin with the reaction of a copper(I) species with an aryl halide via oxidative addition, forming a copper(III) intermediate. nih.gov This is followed by reductive elimination to yield the biaryl product and regenerate the copper(I) catalyst. nih.gov Alternative mechanisms, such as those involving σ-bond metathesis, have also been proposed. wikipedia.org The presence of ligands and the specific copper source (Cu(0), Cu(I), or Cu(II)) can significantly influence the reaction pathway and efficiency. researchgate.net

Iron and Cobalt Catalysis in Biaryl Synthesis

The use of iron and cobalt catalysts in cross-coupling reactions for the synthesis of unsymmetrical biaryls has gained significant traction due to the low cost and low toxicity of these metals compared to their precious metal counterparts like palladium. acs.orgnih.gov

Iron-Catalyzed Cross-Coupling:

Iron-catalyzed cross-coupling reactions, such as the Kumada coupling, offer a powerful method for the formation of carbon-carbon bonds. researchgate.net A significant challenge in iron-catalyzed biaryl synthesis is the suppression of homocoupling byproducts. acs.org A key breakthrough in this area has been the utilization of iron(III) fluoride (B91410) (FeF₃) as a catalyst precursor. The fluoride anion plays a crucial role in minimizing homocoupling, leading to higher selectivity for the desired cross-coupled product. organic-chemistry.org

For the synthesis of this compound, an iron-catalyzed Kumada-type coupling between 1-bromo-3-fluorobenzene (B1666201) and the Grignard reagent derived from 3-bromotoluene (B146084) can be envisioned. The use of an N-heterocyclic carbene (NHC) ligand, such as 1,3-bis(2,6-di-i-propylphenyl)imidazolinium chloride (IPr·HCl), in conjunction with FeF₃ has been shown to be highly effective. organic-chemistry.org

Table 1: Plausible Reaction Conditions for Iron-Catalyzed Synthesis of this compound

EntryAryl HalideGrignard ReagentCatalyst SystemLigandSolventTemp. (°C)Yield (%)
12-Bromo-6-fluorotoluene (B73676)3-Methylphenylmagnesium bromideFeF₃ (5 mol%)IPr·HCl (7.5 mol%)THF/Toluene6085
22-Bromo-6-fluorotoluene3-Methylphenylmagnesium bromideFeCl₃ (5 mol%)IPr·HCl (7.5 mol%)THF/Toluene6065

This data is illustrative and based on established principles of iron catalysis.

Cobalt-Catalyzed Cross-Coupling:

Cobalt catalysts have also emerged as a viable alternative for the synthesis of biaryls. Cobalt-catalyzed Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is a particularly mild and efficient method. nih.gov A system comprising CoCl₂·2LiCl can effectively catalyze the cross-coupling of various aryl halides with arylzinc reagents. nih.gov

The synthesis of this compound via a cobalt-catalyzed Negishi coupling would involve the reaction of 2-bromo-6-fluorotoluene with a 3-methylphenylzinc reagent. This approach often exhibits high functional group tolerance. acs.orgnih.gov

Table 2: Plausible Reaction Conditions for Cobalt-Catalyzed Synthesis of this compound

EntryAryl HalideOrganozinc ReagentCatalyst SystemSolventTemp. (°C)Yield (%)
12-Bromo-6-fluorotoluene(3-Methylphenyl)zinc chlorideCoCl₂·2LiCl (5 mol%)THF2590
22-Bromo-6-fluorotoluene(3-Methylphenyl)zinc chlorideCoBr₂ (5 mol%)DMA5082

This data is illustrative and based on established principles of cobalt catalysis.

Functional Group Interconversion and Derivatization Routes

The halogen and methyl substituents on the this compound scaffold provide valuable handles for further molecular elaboration through functional group interconversion and derivatization.

Transformations of Halogen Substituents (e.g., Nucleophilic Aromatic Substitution on Fluorine, Bromine reduction/substitution)

The differential reactivity of the fluorine and bromine substituents allows for selective transformations.

Nucleophilic Aromatic Substitution (SNAr) on Fluorine:

Nucleophilic aromatic substitution is a powerful tool for introducing a variety of functional groups onto an aromatic ring. libretexts.orgpressbooks.pub In the context of this compound, the fluorine atom is activated towards SNAr due to the presence of the ortho-bromine and the biphenyl system, which can stabilize the intermediate Meisenheimer complex. pressbooks.pubscience.gov It has been demonstrated that even unactivated fluoroarenes can undergo SNAr reactions, with bromo-substituents being well-tolerated, thus allowing for subsequent transformations at the C-Br bond. nih.gov This allows for the selective replacement of the fluorine atom with various nucleophiles, such as alkoxides, amines, or thiolates, while leaving the bromine atom intact for subsequent cross-coupling reactions.

Table 3: Plausible SNAr Reactions on this compound

EntryNucleophileProductSolventConditionsYield (%)
1Sodium methoxide2-Bromo-6-methoxy-3'-methylbiphenylDMF100 °C, 12 h78
2Pyrrolidine2-Bromo-6-(pyrrolidin-1-yl)-3'-methylbiphenylDMSO120 °C, 24 h65

This data is illustrative and based on established principles of SNAr reactions.

Reduction/Substitution of Bromine:

The bromine atom can be selectively removed or replaced using various methodologies. Catalytic hydrogenation or treatment with a reducing agent like tributyltin hydride can achieve debromination. More synthetically useful is the replacement of the bromine atom through cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce further aryl, alkyl, or alkynyl groups.

Reactions at the Methyl Group (e.g., benzylic functionalization)

The methyl group on the 3'-position of the biphenyl system is susceptible to radical-mediated functionalization at the benzylic position.

Benzylic Bromination:

The most common method for introducing a halogen at the benzylic position is through free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN, or under photochemical conditions. masterorganicchemistry.comchemistrysteps.comlibretexts.orggla.ac.uk This reaction proceeds via a resonance-stabilized benzylic radical, making the methyl group of this compound a prime target for this transformation. This introduces a versatile handle for subsequent nucleophilic substitution reactions.

Benzylic Oxidation:

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.comnih.gov This transformation provides an entry point to a range of other functional groups, including esters and amides, by derivatization of the resulting carboxylic acid. The oxidation of acetyl derivatives of 3,3'-dimethylbiphenyl (B1664587) to the corresponding carboxylic acids has been reported, demonstrating the feasibility of this transformation on related biphenyl systems. nih.gov

Table 4: Plausible Benzylic Functionalization of this compound

EntryReagentsProductSolventConditionsYield (%)
1NBS, Benzoyl Peroxide2-Bromo-3'-(bromomethyl)-6-fluorobiphenylCCl₄Reflux, 4 h75
2KMnO₄, H₂SO₄2'-Bromo-6'-fluoro-[1,1'-biphenyl]-3-carboxylic acidH₂O/PyridineReflux, 8 h60

This data is illustrative and based on established principles of benzylic functionalization.

Advanced Spectroscopic and Crystallographic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 2-bromo-6-fluoro-3'-methylbiphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D techniques, would be required for unambiguous assignment.

The asymmetry of this compound results in a unique signal for each proton and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) and a singlet for the methyl group at a higher field (around δ 2.0-2.5 ppm). pressbooks.publibretexts.org The protons on the brominated and fluorinated ring are expected to be influenced by the electronegativity and anisotropic effects of the halogen substituents. libretexts.org The protons on the tolyl ring will show splitting patterns corresponding to their substitution. The coupling constants (J-values) would be critical in determining the relative positions of the protons on each ring.

¹³C NMR: The ¹³C NMR spectrum will display 13 distinct signals, one for each carbon atom in the molecule. The carbons attached to the electronegative bromine and fluorine atoms will be significantly shifted. The C-Br bond is expected to shift the attached carbon to approximately δ 110-125 ppm, while the C-F bond will result in a large downfield shift to around δ 160 ppm, which will also appear as a doublet due to one-bond C-F coupling. The remaining aromatic carbons will appear in the typical range of δ 120-140 ppm. msu.edu The methyl carbon is expected to have a chemical shift of approximately δ 20-22 ppm.

Predicted NMR Data for this compound ¹H NMR (Predicted)

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic H's 7.0 - 7.8 Multiplets

¹³C NMR (Predicted)

Carbons Predicted Chemical Shift (δ, ppm)
C-F 158 - 162 (d, ¹JCF ≈ 250 Hz)
C-Br 115 - 125
Aromatic C's 125 - 145

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. In this compound, the spectrum would show a single resonance for the fluorine atom. Its chemical shift would be indicative of the electronic environment of the fluorinated phenyl ring. The signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Two-dimensional NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons, helping to trace the proton networks on both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly crucial for identifying the quaternary carbons (including those bonded to Br, F, and the other phenyl ring) and for confirming the connectivity between the two aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of this compound, NOESY could detect through-space interactions between protons on the two different rings. This would be vital for determining the preferred conformation and the dihedral angle between the phenyl rings, which is a key aspect of its stereochemistry.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
C-H (Aromatic) Stretching 3000 - 3100
C-H (Methyl) Stretching 2850 - 2960
C=C (Aromatic) Ring Stretching 1450 - 1600
C-F Stretching 1100 - 1300
C-Br Stretching 500 - 600

The IR spectrum of biphenyl (B1667301) and its derivatives shows characteristic absorption bands. documentsdelivered.comresearchgate.netchemicalbook.comnist.gov The presence of the C-F bond would be indicated by a strong absorption band in the 1100-1300 cm⁻¹ region, while the C-Br stretch would appear at a lower frequency, typically between 500 and 600 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The substitution pattern on the aromatic rings would influence the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₁₃H₉BrF). The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

The electron impact (EI) mass spectrum would likely show a prominent molecular ion peak. The fragmentation pattern would be influenced by the relative strengths of the bonds. Common fragmentation pathways for halogenated biphenyls include the loss of the halogen atoms and cleavage of the bond connecting the two phenyl rings. nih.govnih.govnist.govnist.gov

Predicted Mass Spectrometry Fragmentation

Ion Description
[M]⁺ Molecular Ion
[M-Br]⁺ Loss of Bromine radical
[M-F]⁺ Loss of Fluorine radical
[M-CH₃]⁺ Loss of Methyl radical
[C₁₂H₆FBr]⁺ Loss of CH₃
[C₆H₄FBr]⁺ Fragment from bromofluorophenyl ring

X-ray Crystallography of this compound and Related Derivatives

While a crystal structure for this compound is not publicly available, X-ray crystallography of related substituted biphenyls provides insight into their three-dimensional structure. A single-crystal X-ray diffraction study would definitively determine the solid-state conformation, including the crucial dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from the ortho substituents (bromo and fluoro groups) and the electronic effects that favor planarity for conjugation. The substituents would also dictate the intermolecular interactions, such as halogen bonding and π-stacking, which govern the crystal packing arrangement.

Molecular Conformation and Dihedral Angles

The conformation of biphenyl compounds is largely defined by the dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from ortho substituents, which favors a twisted conformation, and electronic effects that may favor planarity for extended π-conjugation. For this compound, the presence of two substituents (bromo and fluoro) on one ring and a methyl group on the other would dictate a specific, non-planar arrangement. However, without experimental crystallographic data, the exact dihedral angle cannot be determined.

Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would be expected to engage in various intermolecular interactions. These could include:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms on neighboring molecules.

π-π Stacking: The aromatic rings could stack upon one another, an interaction driven by electrostatic and van der Waals forces.

The nature and strength of these interactions are dependent on the molecule's specific geometry and electronic distribution, which remain uncharacterized. Studies on other halogenated compounds have demonstrated the significant role of halogen bonds and π-π stacking in their crystal packing. rsc.org

Polymorphism Studies (if observed for related structures)

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. This phenomenon is common in organic molecules and is influenced by factors such as solvent, temperature, and pressure during crystallization. While polymorphism is a known feature of many organic compounds, no specific studies on the polymorphic behavior of this compound or closely related structures were identified in the available literature.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures in molecules. DFT calculations have been extensively applied to understand the properties of fluorinated biphenyls. nih.govnih.gov

DFT calculations are employed to predict the most stable three-dimensional arrangement of atoms in 2-Bromo-6-fluoro-3'-methylbiphenyl. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

The electronic structure can be further elucidated through analyses such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP). NBO analysis offers insights into charge distribution and intermolecular interactions. acs.org For fluorinated biphenyls, MEP analysis can reveal regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack and suggesting the possibility of significant dipole-dipole intermolecular interactions. nih.govacs.org

Table 1: Representative Predicted Molecular Geometry Parameters for a Fluorinated Biphenyl (B1667301) Scaffold

Parameter Predicted Value (DFT)
C-C (inter-ring) bond length ~1.49 Å
C-Br bond length ~1.90 Å
C-F bond length ~1.35 Å
Dihedral angle (between rings) ~45-55°

Note: These are typical values for similar fluorinated biphenyls and serve as an illustrative example.

The presence of a single bond connecting the two phenyl rings in this compound allows for rotational isomerism, leading to a complex conformational landscape. Computational methods can map this landscape by systematically rotating the dihedral angle between the rings and calculating the energy at each step. This analysis helps identify the global energy minimum, corresponding to the most stable conformation, as well as other local energy minima and the energy barriers between them. For many biphenyl derivatives, the lowest energy conformation is non-planar, arising from a balance between conjugative effects favoring planarity and steric hindrance between ortho-substituents favoring a twisted structure.

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the characterization of synthesized compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electronic environment of each nucleus. While absolute predicted values may differ from experimental ones, the trends and relative shifts are often in good agreement, helping to assign peaks in experimental spectra. acs.org For instance, the fluorine-carbon coupling constants (JCF) can be computationally estimated. acs.org

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of this compound. researchgate.net The predicted frequencies correspond to specific vibrational modes of the molecule, such as C-H stretching, C=C aromatic stretching, and C-F or C-Br stretching. nih.gov These theoretical spectra can be compared with experimental data to confirm the structure of the molecule. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for a Fluorinated Biphenyl Derivative

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aromatic C=C Stretch 1600-1450
C-F Stretch 1250-1000
C-Br Stretch 700-500

Note: These are general ranges and specific values would be obtained from detailed calculations.

Reaction Mechanism Investigations of Synthetic Pathways

Computational chemistry is pivotal in elucidating the mechanisms of chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction commonly used to synthesize biphenyl compounds. acs.orgresearchgate.net

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org DFT calculations can be used to model this cycle, identifying the structures and energies of reactants, intermediates, products, and, crucially, the transition states that connect them.

The rate-determining step of the reaction can be identified by finding the highest energy barrier in the calculated reaction profile. nih.gov For the Suzuki-Miyaura coupling, oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. libretexts.org Computational studies can model the transition state for this step, providing insights into the geometry and electronic structure of the activated complex. researchgate.net This analysis helps in understanding how factors like the nature of the halogen, the ligands on the palladium catalyst, and the solvent affect the reaction rate. researchgate.netnih.gov

The initial step in many cross-coupling reactions is the activation and cleavage of the carbon-halogen bond. researchgate.net In the context of this compound, this involves the C-Br bond. Computational studies can calculate the bond dissociation energy (BDE) of the C-Br bond, providing a measure of its strength. acs.org

Furthermore, the mechanism of C-Br bond activation can be investigated. This can occur through oxidative addition at a metal center, as in the Suzuki-Miyaura reaction, or through other pathways like single-electron transfer (SET). researchgate.netacs.org DFT calculations can model the potential energy surfaces for these different pathways, helping to determine the most energetically favorable route under specific reaction conditions. The electron richness of the aromatic system and the nature of the substituents can influence the ease of halogen activation. yonedalabs.com

Quantitative Structure-Property Relationship (QSPR) Studies of this compound

As of the latest available research, specific Quantitative Structure-Property Relationship (QSPR) studies focusing on the chemical reactivity or physical properties relevant to the synthesis of this compound are not documented in publicly accessible scientific literature. Computational and theoretical chemistry investigations that would provide the foundational data for such an analysis—including detailed predictions of reactivity indices, bond dissociation energies, or optimized synthetic pathways based on molecular descriptors—have not been published for this particular compound.

While QSPR studies are a valuable tool in modern chemistry for predicting the properties and behavior of molecules, thereby guiding synthetic efforts and optimizing reaction conditions, the scientific community has yet to apply this specific methodology to this compound.

Consequently, there are no detailed research findings or corresponding data tables to present for this specific area of study. Further research in the field of computational and theoretical chemistry is required to establish the QSPR models for this compound and to elucidate the quantitative relationships between its structure and its chemical and physical characteristics relevant to synthesis.

Role in Advanced Materials Chemistry and Synthetic Building Blocks

A Versatile Precursor for Diversely Substituted Biphenyl (B1667301) Scaffolds

The inherent reactivity of the carbon-bromine bond in 2-Bromo-6-fluoro-3'-methylbiphenyl makes it an ideal starting point for the synthesis of a wide array of substituted biphenyl compounds. The well-established Suzuki-Miyaura cross-coupling reaction is a primary method for achieving this diversification. rsc.orgacs.orgnih.govresearchgate.netnih.govjst.go.jp In a typical reaction, the bromine atom can be readily displaced by a variety of aryl or vinyl groups from boronic acids or esters in the presence of a palladium catalyst, yielding more complex biphenyl derivatives. rsc.orgacs.orgnih.govresearchgate.netnih.govjst.go.jp The presence of the fluorine and methyl groups on the biphenyl backbone can influence the electronic properties and steric environment of the resulting molecules, allowing for the fine-tuning of their physical and chemical characteristics.

Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Biphenyl-containing structures are fundamental units in the construction of larger, more complex polycyclic aromatic hydrocarbons (PAHs). nih.govbeilstein-journals.orgnih.govwvu.edu The strategic placement of reactive functional groups on the biphenyl scaffold of this compound and its derivatives allows for intramolecular cyclization reactions, leading to the formation of extended π-systems. These PAHs are of significant interest for their unique optoelectronic properties and potential applications in organic electronics. nih.govbeilstein-journals.org For instance, derivatives of this compound can be designed to undergo intramolecular C-H activation or other cyclization reactions to form larger, rigid, and planar or non-planar aromatic systems. The incorporation of the biphenylene (B1199973) unit into acene frameworks, for example, has been explored as a strategy to address the stability issues of larger acenes. beilstein-journals.org

Formation of Chiral Biaryls and Atropisomeric Compounds

The ortho-substitution on the biphenyl core of derivatives of this compound can lead to hindered rotation around the central C-C bond, giving rise to atropisomerism—a form of chirality. rsc.orgnih.govacs.orgscripps.eduresearchgate.net This makes the compound a valuable precursor for the synthesis of chiral biaryls and atropisomeric compounds, which are of significant interest in medicinal chemistry and as chiral ligands in asymmetric catalysis. The atroposelective synthesis of these compounds can be achieved through various strategies, including asymmetric Suzuki-Miyaura coupling reactions using chiral ligands. rsc.orgnih.govacs.orgscripps.eduresearchgate.net The resulting atropisomers can exhibit distinct biological activities or catalytic efficiencies.

Ligand Synthesis and Catalysis Applications

The biphenyl scaffold is a common feature in the design of high-performance phosphine (B1218219) ligands for transition metal catalysis. researchgate.netnih.govacs.orgnih.govgessnergroup.comchemrxiv.orgcardiff.ac.ukresearchgate.net These ligands play a crucial role in controlling the reactivity and selectivity of catalytic reactions.

Incorporation into Phosphine Ligands for Transition Metal Catalysis

This compound can be transformed into valuable phosphine ligands. A common synthetic route involves the reaction of the corresponding Grignard or organolithium reagent, generated from the bromo-biphenyl, with a chlorophosphine. nih.govresearchgate.net The resulting biphenyl-based phosphine ligands, often referred to as biaryl phosphines, are known for their ability to enhance the catalytic activity of transition metals like palladium in cross-coupling reactions. nih.govgessnergroup.com The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the biphenyl framework, which in turn influences the outcome of the catalytic reaction.

Development of Novel Catalytic Systems based on Biphenyl Backbones

The development of novel and efficient catalytic systems is a continuous effort in chemical research. Biphenyl-based phosphine ligands derived from precursors like this compound are integral to this endeavor. These ligands can be used to create highly active and selective catalysts for a variety of organic transformations, including Suzuki-Miyaura, Buchwald-Hartwig amination, and other cross-coupling reactions. researchgate.netnih.govgessnergroup.com The rigidity and steric bulk provided by the biphenyl backbone of the ligand can promote challenging coupling reactions, such as those involving sterically hindered substrates or unreactive aryl chlorides. nih.gov The continuous development of such ligands contributes significantly to the advancement of synthetic organic chemistry.

Future Research Directions and Unexplored Reactivity

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of functionalized biphenyls often relies on methods that are not environmentally benign, utilizing hazardous solvents and reagents. azom.com Future research must prioritize the development of sustainable and green synthetic routes to 2-Bromo-6-fluoro-3'-methylbiphenyl.

Current synthetic strategies for biphenyl (B1667301) derivatives often involve cross-coupling reactions like the Suzuki-Miyaura, Negishi, and Kumada couplings. nih.govwikipedia.orggre.ac.uk While effective, these reactions frequently employ palladium catalysts, which are expensive and can leave toxic residues in the final product. nih.gov A significant area of future research will be the development of greener alternatives. This includes the use of more abundant and less toxic metal catalysts, such as those based on iron or nickel, which have shown promise in biphenyl synthesis. nih.gov

Furthermore, the choice of solvent plays a critical role in the environmental impact of a synthetic process. researchgate.net Research into replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is essential. azom.com For instance, performing Kumada-type coupling reactions in water has been demonstrated for other biphenyls and could be a viable green approach for the synthesis of this compound. researchgate.net The development of solvent-free reaction conditions, where possible, would represent an even greater leap forward in sustainability. researchgate.net

Another key aspect of green chemistry is atom economy, which aims to maximize the incorporation of starting materials into the final product. azom.com Future synthetic routes should be designed to minimize the generation of byproducts. This can be achieved through the use of catalytic rather than stoichiometric reagents and by designing more efficient reaction pathways. nih.gov

A summary of potential green synthetic strategies is presented in Table 1.

Table 1: Potential Green Synthetic Routes for this compound

StrategyDescriptionPotential Benefits
Alternative Catalysts Replacing palladium with earth-abundant metals like iron or nickel. nih.govReduced cost, lower toxicity, and increased sustainability.
Green Solvents Utilizing water, ionic liquids, or supercritical fluids instead of hazardous organic solvents. azom.comReduced environmental pollution and improved safety.
Solvent-Free Reactions Conducting reactions without a solvent medium. researchgate.netMinimized waste, reduced reaction volumes, and simplified purification.
High Atom Economy Designing syntheses to maximize the incorporation of reactants into the final product. azom.comReduced waste, lower costs, and increased resource efficiency.

Novel Catalyst Discovery for Challenging Transformations

The synthesis of this compound presents a significant challenge due to the steric hindrance around the biphenyl linkage, caused by the ortho-substituents (bromo and fluoro groups). nih.govnih.gov Overcoming this steric barrier to achieve high yields in cross-coupling reactions necessitates the discovery of novel and highly active catalyst systems.

Future research should focus on the design and synthesis of new ligands for palladium and nickel catalysts that can facilitate the coupling of sterically demanding substrates. nih.govrsc.org For example, the use of bulky phosphine (B1218219) ligands has been shown to be effective in the Suzuki-Miyaura coupling of sterically hindered aryl bromides. nih.gov The development of N-heterocyclic carbene (NHC)-based nickel complexes also offers a promising avenue for the Kumada coupling of challenging aryl chlorides. organic-chemistry.org

Moreover, exploring catalyst systems that operate under milder reaction conditions is crucial for improving the energy efficiency and functional group tolerance of the synthesis. organic-chemistry.org The development of catalysts that can effect the coupling at room temperature would be a significant advancement. organic-chemistry.orgorganic-chemistry.org

Heterogeneous catalysts, where the catalyst is supported on a solid material, offer advantages in terms of easy separation and recyclability, contributing to a more sustainable process. ugr.esmdpi.com Research into supported palladium nanoparticles, for instance on graphene, has shown good catalytic activity and reusability in Suzuki-Miyaura reactions for the synthesis of fluorinated biphenyls. ugr.esmdpi.com The development of magnetically recoverable nanocatalysts is another exciting area that could simplify product purification. researchgate.net

A table summarizing potential novel catalyst systems is provided below.

Table 2: Potential Novel Catalyst Systems for the Synthesis of this compound

Catalyst TypeDescriptionPotential Advantages
Bulky Phosphine Ligands Ligands with large steric profiles that can promote reductive elimination from the metal center. nih.govIncreased efficiency for sterically hindered substrates.
N-Heterocyclic Carbenes (NHCs) Strong sigma-donating ligands that can stabilize the metal center and promote catalysis. organic-chemistry.orgHigh activity and stability, enabling reactions under mild conditions.
Heterogeneous Catalysts Catalysts supported on solid materials like graphene or magnetic nanoparticles. ugr.esresearchgate.netEase of separation, recyclability, and reduced metal contamination of the product.
Pincer Complexes Ligands that bind to the metal center in a tridentate fashion, offering high stability and activity. rsc.orgHigh catalytic activity for challenging cross-coupling reactions.

Exploration of Unique Reactivity Patterns Due to Halogen and Methyl Substituent Synergies

The presence of bromo, fluoro, and methyl substituents on the biphenyl core of this compound is expected to give rise to unique reactivity patterns. The interplay between the electron-withdrawing inductive effects and electron-donating resonance effects of the halogens, combined with the steric and electronic influence of the methyl group, warrants a detailed investigation. nih.govpressbooks.pub

The ortho-bromo and ortho-fluoro substituents create a sterically crowded environment around the biphenyl linkage, which can influence the rotational barrier of the molecule. researchgate.net This atropisomerism, a form of axial chirality, could be a key feature to explore, with potential applications in asymmetric catalysis and materials science. nih.gov Future research should aim to quantify the rotational barrier and explore the potential for synthesizing enantiomerically pure atropisomers.

The electronic nature of the substituents will also dictate the regioselectivity of further functionalization reactions. pressbooks.pub The fluorine atom, being highly electronegative, will influence the electron density of the aromatic ring, potentially directing subsequent electrophilic or nucleophilic substitution reactions. pressbooks.pub The synergistic effect of the bromo and fluoro groups on the reactivity of the C-Br bond in cross-coupling reactions is another area of interest. nih.gov It is known that the nature of halogen substituents can significantly impact the rate and efficiency of such reactions. nih.gov

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and to optimize reaction conditions for the synthesis of this compound, the use of advanced in-situ spectroscopic techniques is indispensable. youtube.com Real-time monitoring allows for the observation of transient intermediates and provides valuable kinetic data. youtube.comacs.org

Future research should employ techniques such as in-situ Raman and NMR spectroscopy to monitor the progress of cross-coupling reactions. azom.comacs.org Raman spectroscopy is particularly well-suited for monitoring reactions in solution and can provide information about the formation and consumption of reactants, intermediates, and products in real-time. acs.orgmdpi.comacs.org For example, it has been successfully used to monitor the transmetalation step in Grignard reactions. acs.orgacs.org

Benchtop NMR spectroscopy has also emerged as a powerful tool for reaction monitoring, offering quantitative data on the conversion of starting materials to products. azom.com The presence of the fluorine atom in this compound makes ¹⁹F NMR a particularly attractive option for monitoring the reaction, as it provides a clear spectroscopic window with high sensitivity. azom.com

Surface-enhanced Raman scattering (SERS) is another promising technique that can provide enhanced sensitivity for monitoring reactions occurring on the surface of heterogeneous catalysts. researchgate.netnih.gov This could be particularly useful for studying the kinetics and mechanism of reactions catalyzed by supported nanoparticles. nih.gov

A summary of advanced spectroscopic probes for reaction monitoring is presented in the table below.

Table 3: Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Spectroscopic TechniqueInformation ProvidedPotential Application for this compound
In-situ Raman Spectroscopy Real-time information on reactant consumption, product formation, and intermediate species. youtube.comacs.orgMonitoring the progress of Suzuki, Negishi, or Kumada coupling reactions.
In-situ NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Quantitative data on reaction kinetics and the identification of intermediates and byproducts. azom.comUtilizing ¹⁹F NMR for sensitive and selective monitoring of the reaction.
Surface-Enhanced Raman Scattering (SERS) Enhanced sensitivity for monitoring reactions on the surface of heterogeneous catalysts. researchgate.netnih.govStudying the mechanism of reactions catalyzed by supported metal nanoparticles.

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